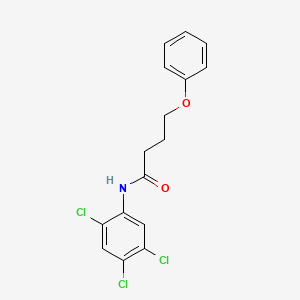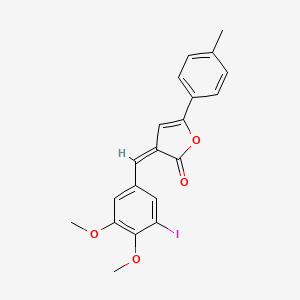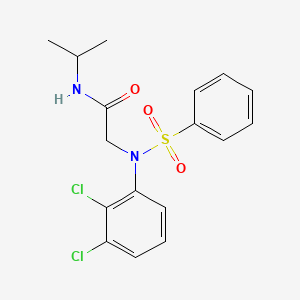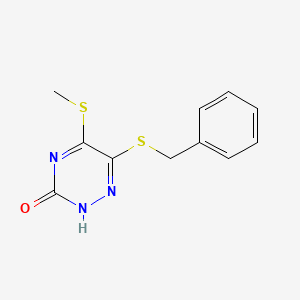
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine, also known as BPP, is a novel photosensitizer that has gained significant attention in the field of photodynamic therapy (PDT). BPP is a member of the piperazine family and has shown great potential as a therapeutic agent for the treatment of various diseases, including cancer.
Mecanismo De Acción
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine acts as a photosensitizer by absorbing light at a specific wavelength and transferring the energy to oxygen molecules, generating reactive oxygen species (ROS) that can cause oxidative damage to cancer cells. The mechanism of action of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is based on the type II PDT mechanism, which involves the production of singlet oxygen and other ROS.
Biochemical and Physiological Effects
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been shown to induce apoptosis, cell cycle arrest, and inhibit angiogenesis in cancer cells. Moreover, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been reported to enhance the immune response by activating macrophages and natural killer cells, which can further enhance its therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is its high selectivity towards cancer cells, which minimizes damage to healthy tissues. Additionally, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has a high quantum yield, which means that it can generate a large number of ROS upon light irradiation. However, the main limitation of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is its hydrophobic nature, which limits its solubility in water and affects its bioavailability.
Direcciones Futuras
The potential applications of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine are not limited to cancer therapy, and there are several future directions for research. One possible direction is the use of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Another direction is the development of new delivery systems that can improve the solubility and bioavailability of 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine. Moreover, 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine can be modified to target specific cancer cells or tissues, which can further enhance its selectivity and efficacy.
Conclusion
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine is a promising photosensitizer that has shown great potential for the treatment of various diseases, particularly cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. The future directions for research on 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine are diverse, and its potential applications are not limited to cancer therapy.
Métodos De Síntesis
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine can be synthesized through a multistep process involving the reaction of pentafluorobenzene with 4-tert-butylbenzoyl chloride, followed by the addition of piperazine. The resulting compound is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has been extensively studied for its potential use in PDT, which is a non-invasive therapeutic approach that involves the use of a photosensitizer, light, and oxygen to selectively destroy cancer cells. 1-(4-tert-butylbenzoyl)-4-(pentafluorophenyl)piperazine has shown remarkable efficacy in vitro and in vivo against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F5N2O/c1-21(2,3)13-6-4-12(5-7-13)20(29)28-10-8-27(9-11-28)19-17(25)15(23)14(22)16(24)18(19)26/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORWYIHIKMZOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[4-(pentafluorophenyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)


![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
